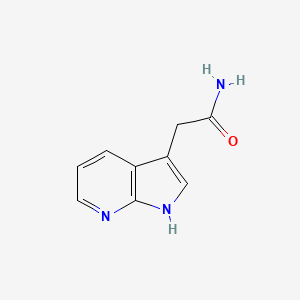

7-Azaindol-3-yl acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide |

InChI |

InChI=1S/C9H9N3O/c10-8(13)4-6-5-12-9-7(6)2-1-3-11-9/h1-3,5H,4H2,(H2,10,13)(H,11,12) |

InChI Key |

LNDWSQCUESIVGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NC=C2CC(=O)N)N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Medicinal Chemistry Applications of 7-Azaindole-3-Acetamide Derivatives

This technical guide details the medicinal chemistry, structural biology, and synthetic applications of 7-azaindole-3-acetamide derivatives.

Technical Guide & Whitepaper

Executive Summary: The Privileged Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a premier bioisostere for indole and purine in modern drug discovery.[1] Unlike indole, the nitrogen atom at position 7 (N7) accepts hydrogen bonds, significantly altering the electronic landscape and solubility profile of the molecule.

This guide focuses on 7-azaindole-3-acetamide derivatives . While the parent 7-azaindole is famous for kinase hinge binding (e.g., Vemurafenib), the 3-acetamide side chain introduces a specific pharmacophore vector that allows for:

-

Flexible Linker Geometry: Unlike the rigid glyoxamide (α-ketoamide) linkers used in some HIV inhibitors, the acetamide methylene group (-CH₂-) allows for rotational freedom, enabling the terminal amide to access distinct sub-pockets.

-

CRTh2 Antagonism: Specific derivatives have shown high potency as CRTh2 receptor antagonists for asthma and allergic inflammation.

-

Metabolic Stability: The electron-deficient pyridine ring reduces the liability of oxidative metabolism at the C2/C3 positions compared to the indole counterparts.

Structural Biology & Pharmacophore Analysis[2]

The "Hinge Binder" Concept

In kinase inhibition, the 7-azaindole core mimics the adenine ring of ATP. The N1-H serves as a hydrogen bond donor, while the N7 lone pair serves as a hydrogen bond acceptor. This "donor-acceptor" motif is complementary to the "acceptor-donor" motif found in the hinge region of many kinases (e.g., JAK, TRK, Aurora).

The Role of the 3-Acetamide Linker

The 3-position is the primary vector for exiting the ATP binding pocket and interacting with the solvent-exposed regions or the "gatekeeper" residues.

-

Indole vs. 7-Azaindole: The N7 nitrogen lowers the HOMO energy, making the ring less susceptible to oxidation but also less nucleophilic at C3, complicating electrophilic substitution (see Section 3).

-

Acetamide vs. Glyoxamide:

-

Glyoxamide (-CO-CO-NH-): Planar, rigid, electron-withdrawing. Used in HIV-1 attachment inhibitors (e.g., Temsavir precursors) to lock conformation.

-

Acetamide (-CH₂-CO-NH-): Flexible, sp³ carbon allows "induced fit" binding. Critical for targets like CRTh2 where the receptor pocket requires the ligand to adopt a non-planar conformation.

-

Visualization: Scaffold Interactions

The following diagram illustrates the critical binding interactions of the scaffold.

Figure 1: Schematic of the bidentate hydrogen bonding mode of 7-azaindole in the kinase hinge region and the vector provided by the C3-acetamide linker.

Validated Synthetic Protocols

Synthesizing 3-substituted 7-azaindoles is non-trivial because the pyridine ring exerts an electron-withdrawing effect, deactivating the pyrrole ring toward electrophilic aromatic substitution (EAS). Standard Friedel-Crafts alkylation often fails.

The Solution: The "Mannich-Cyanide" Route. This is a robust, self-validating protocol that avoids low-yielding direct alkylations.

Protocol A: Synthesis of 7-Azaindole-3-Acetic Acid (Precursor)

Objective: Synthesize the carboxylic acid intermediate required for acetamide coupling.

-

Mannich Reaction (Gramine Analog Formation):

-

Reagents: 7-Azaindole, Formaldehyde (37% aq), Dimethylamine (40% aq), Acetic Acid.

-

Procedure: Dissolve 7-azaindole in isopropanol. Add acetic acid, formaldehyde, and dimethylamine. Heat to reflux for 2 hours.

-

Mechanism:[2][3][4][5] Formation of the iminium ion followed by electrophilic attack at C3.

-

Validation: TLC should show a new, polar spot. MS should show M+58 (dimethylaminomethyl).

-

Yield: Typically >90%.

-

-

Quaternization & Cyanide Displacement:

-

Reagents: Methyl Iodide (MeI), KCN (or NaCN), DMF/Water.

-

Procedure: Treat the Mannich base with MeI in ethanol to form the quaternary ammonium salt (precipitates out). Filter. Dissolve the salt in DMF/Water and add KCN. Heat at 80°C for 4 hours.

-

Why: The quaternary ammonium is a much better leaving group than the amine.

-

Product: 7-Azaindole-3-acetonitrile.[6]

-

-

Hydrolysis:

-

Reagents: KOH, Ethanol/Water (1:1).

-

Procedure: Reflux the nitrile with KOH for 12 hours. Acidify to pH 3 to precipitate the acid.

-

Product:1H-pyrrolo[2,3-b]pyridine-3-acetic acid .[7]

-

Protocol B: Acetamide Formation

Objective: Convert the acid to the target acetamide library.

-

Coupling:

-

Reagents: Acid (from Protocol A), Amine (R-NH₂), HATU, DIPEA, DMF.

-

Procedure: Stir Acid + HATU + DIPEA in DMF for 15 mins to activate. Add Amine. Stir at RT for 2-4 hours.

-

Purification: HPLC or Flash Chromatography (DCM/MeOH gradient).

-

Synthetic Workflow Diagram

Figure 2: The "Mannich-Cyanide" synthetic route, bypassing the low reactivity of 7-azaindole toward direct alkylation.

Key Therapeutic Case Studies

CRTh2 Receptor Antagonists

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) is a GPCR target for asthma.

-

Mechanism: PGD2 binds to CRTh2, recruiting Th2 cells and eosinophils.

-

The Derivative: 7-azaindole-3-acetic acid derivatives have been identified as potent antagonists.

-

SAR Insight: The acidic moiety (or a bioisostere like an acyl sulfonamide derived from the acetamide) is crucial for an ionic interaction with Arg170 in the receptor pocket. The 7-azaindole core provides a rigid scaffold that positions hydrophobic substituents into the deep pocket of the receptor.

-

Data Summary:

| Compound Class | Core Scaffold | Linker | Target (IC50) | Key Interaction |

| Indole-3-acetic acid | Indole | -CH₂-COOH | CRTh2 (High nM) | Ionic (Arg170) |

| 7-Aza-3-acetic acid | 7-Azaindole | -CH₂-COOH | CRTh2 (Low nM) | Ionic + H-Bond (N7) |

| 7-Aza-3-acetamide | 7-Azaindole | -CH₂-CONHR | CRTh2 (Variable) | H-Bond (Amide) |

HIV-1 Attachment Inhibitors (Contextual Relevance)

While drugs like Fostemsavir utilize a glyoxamide linker (alpha-keto), the research into these compounds revealed that the 7-azaindole N1-H is critical for hydrogen bonding with Asp113 of the viral gp120 protein.

-

Relevance to Acetamides: Researchers often synthesize the acetamide analogs during SAR campaigns to test linker flexibility. In the case of HIV attachment, the rigid glyoxamide was preferred to freeze the bioactive conformation, but the acetamide remains a vital tool for probing "induced fit" in early discovery.

References

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL:[Link]

-

Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis. Source: NIH / PubMed Central URL:[Link]

-

Synthesis of 7-azaindoles via the Fischer indole synthesis. (General background on scaffold synthesis difficulties) Source: Organic Chemistry Portal URL:[Link]

-

Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 7. 1H-pyrrolo[2,3-b]pyridine-3-acetic acid, alpha-oxo- | Properties, Uses, Safety, Supplier China - Expert Chemical Data [pipzine-chem.com]

7-Azaindol-3-yl acetamide CAS number and molecular weight

Technical Whitepaper: 7-Azaindol-3-yl Acetamide Physicochemical Profile, Synthetic Utility, and Drug Discovery Applications [1]

Executive Summary

This compound (CAS 626605-06-9) represents a critical intermediate in the synthesis of pyrrolopyridine-based therapeutics.[1] As a bioisostere of the naturally occurring indole-3-acetamide (auxin amide), this compound retains the structural rigidity of the indole scaffold while introducing a pyridine nitrogen at position 7.[1] This modification significantly alters the electronic landscape, enhancing hydrogen bond acceptor capabilities and metabolic stability—traits highly valued in the design of kinase inhibitors (e.g., JAK, PI3K) and GPCR antagonists.

Physicochemical Identification

| Property | Data |

| Systematic Name | 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetamide |

| Common Name | This compound |

| CAS Number | 626605-06-9 |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Exact Mass | 175.0746 |

| SMILES | NC(=O)Cc1c[nH]c2ncccc12 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| pKa (Calculated) | ~13.5 (pyrrole NH), ~4.5 (pyridine N) |

Structural Bioisosterism & Pharmacophore Logic

The strategic value of this compound lies in its relationship to the indole scaffold.[1] The substitution of CH with N at position 7 creates a "privileged structure" frequently exploited in medicinal chemistry.[1]

Key Structural Advantages:

-

Enhanced Hydrogen Bonding: The N7 nitrogen provides an additional H-bond acceptor site not present in indole, often critical for binding to the hinge region of kinase ATP-binding pockets.[1]

-

Acidity Modulation: The electron-withdrawing nature of the pyridine ring increases the acidity of the pyrrole NH, potentially strengthening interactions with active site residues (e.g., Glu or Asp).

-

Metabolic Stability: The 7-azaindole core is generally less susceptible to oxidative metabolism at the 2- and 7-positions compared to indole.[1]

Figure 1: Bioisosteric relationship between the natural indole scaffold and the synthetic 7-azaindole derivative.[1]

Synthetic Methodology

The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates the pyrrole ring towards electrophilic substitution compared to standard indoles.[1] The most robust route utilizes a modified Vilsmeier-Haack or Glyoxylamide approach.[1]

Protocol: Glyoxylamide Reduction Route

Step 1: Acylation (Friedel-Crafts Analog)

-

Reagents: 7-Azaindole, Oxalyl Chloride, Aluminum Chloride (AlCl₃).

-

Solvent: Dichloromethane (DCM) or Nitromethane.

-

Mechanism: The electron-deficient 7-azaindole requires Lewis acid activation (AlCl₃) to facilitate attack by oxalyl chloride at the C3 position, yielding the glyoxyl chloride intermediate.[1]

-

Quench: Reaction with aqueous ammonia (NH₄OH) yields 7-azaindol-3-yl glyoxylamide .[1]

Step 2: Reduction to Acetamide

-

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Potassium Hydroxide (KOH).

-

Conditions: Wolf-Kishner conditions or catalytic hydrogenation (Pd/C) if functional group tolerance allows.[1]

-

Outcome: Reduction of the α-keto group to a methylene (-CH₂-) bridge.[1]

Figure 2: Step-wise synthetic pathway from 7-azaindole to the target acetamide via the glyoxylamide intermediate.

Applications in Drug Discovery

A. Kinase Inhibitor Development

The 7-azaindole scaffold is a cornerstone in the design of ATP-competitive inhibitors.[1] The acetamide side chain at C3 serves two functions:

-

Linker Motif: It acts as a spacer to project functional groups into the solvent-exposed region or specificity pockets of enzymes like Janus Kinases (JAK) and Phosphoinositide 3-kinases (PI3K) .[1]

-

H-Bond Donor: The primary amide protons can interact with backbone carbonyls in the kinase hinge region.[1]

B. Precursor to Tryptamine Analogs

Reduction of the amide carbonyl (using LiAlH₄ or BH₃·THF) converts this compound into 7-azatryptamine .[1] Tryptamine analogs are potent ligands for serotonin receptors (5-HT) and are investigated for neuropsychiatric indications.[1]

C. CRTh2 Receptor Antagonists

Research indicates that 7-azaindole-3-acetic acid derivatives (hydrolysis products of the acetamide) exhibit potent antagonism against the CRTh2 receptor, a target for allergic inflammation and asthma.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use within a chemical fume hood.[1] The compound may be hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.[1]

-

Analytical Verification:

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the methylene protons (~3.5 ppm), broad amide singlets, and the distinct splitting pattern of the pyrrolopyridine ring protons (deshielded N-adjacent proton at ~8.2 ppm).

-

LC-MS: ESI+ [M+H] peak at 176.2.[1]

-

References

-

National Institutes of Health (NIH) PubChem. (2025). Compound Summary: 7-Azaindole Derivatives. Retrieved from [Link]

-

Sandham, D. A., et al. (2009). "7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798. Retrieved from [Link]

-

Laha, J. K., et al. (2020). "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 56. Retrieved from [Link]

Sources

The Strategic Role of the 7-Azaindole-3-carboxamide Moiety in Modern Kinase Inhibitor Discovery: A Technical Guide

Abstract

In the landscape of contemporary kinase inhibitor design, the 7-azaindole scaffold has emerged as a privileged structure, prized for its ability to mimic the adenine of ATP and establish critical hydrogen bond interactions within the kinase hinge region.[1][2][3][4] This in-depth technical guide moves beyond a general overview to dissect the specific and strategic importance of the 3-carboxamide substitution on the 7-azaindole core. We will explore the nuanced roles of this functional group in modulating potency, selectivity, and physicochemical properties, providing a vital resource for researchers, medicinal chemists, and drug development professionals dedicated to the discovery of next-generation kinase inhibitors. This guide will elucidate the synthetic rationale, structure-activity relationships (SAR), and practical experimental considerations for leveraging the 7-azaindole-3-carboxamide moiety in kinase inhibitor design.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition

The 7-azaindole ring system, a bioisostere of indole and purine, serves as an exceptional anchor for kinase inhibitors.[2] Its defining feature is the pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1, which act as a hydrogen bond acceptor and donor, respectively. This arrangement facilitates a bidentate hydrogen bond interaction with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[1][3][4] The success of the FDA-approved BRAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment, underscores the immense potential of this scaffold in fragment-based drug discovery.[1][3][4]

The versatility of the 7-azaindole core is further enhanced by its multiple sites for substitution, allowing for the fine-tuning of pharmacological properties.[1] Among these, the C3 position has proven to be a particularly fruitful site for modification to enhance inhibitor potency and selectivity.[5][6]

The Strategic Importance of the 3-Carboxamide Substituent

The introduction of a carboxamide group at the C3 position of the 7-azaindole scaffold is a key strategy in the design of potent and selective kinase inhibitors. This substituent is not merely a passive linker but an active contributor to the inhibitor's overall profile.

Enhancing Potency and Modulating Selectivity

The carboxamide moiety can engage in additional hydrogen bonding interactions with amino acid residues in the ATP-binding pocket, thereby increasing the inhibitor's affinity for the target kinase. Furthermore, the substituent on the carboxamide nitrogen (the R group in an acetamide, for example) can be varied to probe different regions of the ATP-binding site, leading to improved potency and selectivity. Judicious selection of this R group can exploit unique features of a target kinase's active site, enabling discrimination against other kinases and reducing off-target effects. A recent review highlights that the alkyl and aryl carboxamide groups are among the most successful types of substitutions on the 7-azaindole ring for developing effective anticancer agents.[6]

Improving Physicochemical Properties

The carboxamide group can also favorably influence the physicochemical properties of the inhibitor. It can enhance aqueous solubility and provide a handle for modulating lipophilicity, both of which are critical for achieving good pharmacokinetic profiles and oral bioavailability.

Synthesis of 7-Azaindole-3-carboxamide Derivatives: A Practical Workflow

The synthesis of 7-azaindole-3-carboxamide derivatives often begins with the functionalization of the C3 position of the 7-azaindole core. A common and versatile starting material is 7-azaindole-3-carboxaldehyde.[7][8]

Sources

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Azaindole-3-carboxaldehyde CAS 4649-09-6 [minglangchem.com]

- 8. nbinno.com [nbinno.com]

Solubility Profile of 7-Azaindol-3-yl Acetamide in DMSO and Water

[1]

Executive Summary

7-Azaindol-3-yl acetamide (2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide) represents a critical scaffold in the design of kinase inhibitors, serving as a bioisostere to the classic indole-3-acetamide.[1][2] While the 7-azaindole core offers improved physicochemical properties—specifically regarding hydrogen bond acceptance and metabolic stability—its solubility profile presents distinct challenges compared to its indole counterparts.[1]

This guide provides a definitive technical analysis of the solubility behavior of this compound.[1] It moves beyond static data points to establish a self-validating framework for handling this compound in DMSO stock preparation and aqueous assay dilutions.

Physicochemical Identity & Structural Context[2][3][4][5][6][7][8]

To master the solubility of this compound, one must first understand the competing forces within its molecular architecture.[2] The 7-azaindole core introduces a pyridine-like nitrogen at position 7, fundamentally altering the pKa and solvation shell compared to indole.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | ~175.19 g/mol | Low MW favors solubility, but crystal packing energy is high due to amide stacking.[1] |

| Core Scaffold | 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) | The N7 nitrogen is a hydrogen bond acceptor (pKa ~4.6 for the conjugate acid), increasing aqueous solubility at acidic pH.[1][2] |

| Side Chain | Acetamide (-CH₂CONH₂) | Highly polar; acts as both H-bond donor and acceptor.[1] enhances water compatibility but promotes rigid crystal lattice formation.[1] |

| Calculated LogP | ~0.6 – 0.9 | Moderately lipophilic. Indicates good membrane permeability but risk of precipitation in purely aqueous buffers. |

Mechanistic Insight: The "Crash-Out" Risk

The acetamide side chain facilitates strong intermolecular hydrogen bonding in the solid state.[1] While DMSO disrupts these bonds effectively, rapid dilution into water (a high dielectric medium) often fails to solvate the hydrophobic aromatic face of the molecule fast enough to prevent re-aggregation.[2] This leads to the "kinetic crash-out" phenomenon often observed in high-throughput screening (HTS).[1]

Solubility Profile: DMSO vs. Water[2][9]

Dimethyl Sulfoxide (DMSO)

Status: High Solubility (Recommended Stock Solvent) [1][2]

DMSO is the universal solvent for this compound.[1] The sulfoxide oxygen acts as a potent H-bond acceptor, disrupting the amide-amide interactions of the crystal lattice.[1]

-

Saturation Limit: Typically > 100 mM (approx.[2] 17.5 mg/mL).[2]

-

Standard Stock Concentration: 10 mM or 20 mM is standard for HTS libraries.[1]

-

Stability: High.[1] The compound is stable in DMSO at -20°C for >6 months.[1]

-

Precaution: DMSO is hygroscopic.[1] Absorption of water from the atmosphere can lower the solubility of the compound over time, leading to "silent precipitation" inside the vial.[2]

Water & Aqueous Buffers

Status: Moderate to Low (pH Dependent) [1][2]

Unlike DMSO, water solubility is strictly governed by the ionization state of the N7 nitrogen.[2]

-

Neutral pH (7.4): The molecule is largely uncharged.[2] Solubility is limited (estimated range: 0.1 – 1.0 mg/mL).[1][2]

-

Acidic pH (< 4.0): The N7 nitrogen protonates (becoming cationic), drastically increasing solubility.[1][2]

-

Basic pH (> 9.0): The pyrrole NH can deprotonate (pKa ~13), but this is rarely relevant for physiological assays.[1][2]

The Co-Solvent Cliff

When diluting a DMSO stock into water, you enter a metastable zone.[2] The table below illustrates the risk profile at various dilution factors.

| DMSO % (v/v) | Aqueous Buffer | Risk Level | Observation |

| 100% | None | Low | Clear solution (Stock).[1][2] |

| 10% | PBS (pH 7.4) | Moderate | Potential micro-precipitation after 4-6 hours.[1] |

| 1% | PBS (pH 7.4) | High | Critical Zone. Kinetic solubility may sustain it for 30 mins, but thermodynamic equilibrium favors precipitation.[2] |

| 0.1% | PBS (pH 7.[2]4) | Low | Generally soluble if final concentration is < 50 µM.[2] |

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision logic for handling this compound.

Figure 1: Decision tree for solubilization and assay preparation of 7-azaindole derivatives.

Protocol A: Preparation of Robust Stock Solution (20 mM)

Objective: Create a stock solution stable for long-term storage.[1]

-

Weighing: Weigh approximately 3.5 mg of solid this compound into a distinct, amber glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable).

-

Calculation: Calculate the exact volume of DMSO required using the formula:

.[1][2] -

Solubilization: Add 100% anhydrous DMSO (Grade: Molecular Biology).

-

Agitation: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes. The solution should be crystal clear.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Assay (The "Real-World" Test)

Objective: Determine the maximum concentration usable in a biological assay before precipitation occurs.[2]

-

Preparation: Prepare a 96-well plate with 198 µL of your specific assay buffer (e.g., PBS pH 7.4) per well.

-

Spiking: Add 2 µL of DMSO stock at increasing concentrations (e.g., 1, 5, 10, 20 mM) to the wells to achieve final concentrations of 10, 50, 100, and 200 µM. (Final DMSO = 1%).[1][2]

-

Incubation: Shake the plate at 500 rpm for 2 hours at RT (or 37°C if cell-based).

-

Readout (Nephelometry/Absorbance): Measure absorbance at 600 nm (turbidity). A spike in OD600 indicates precipitation.

Troubleshooting & Best Practices

Handling "Crash Out"

If the compound precipitates upon addition to the aqueous buffer:

-

Check pH: Ensure the buffer pH is not drifting. 7-azaindoles are more soluble at lower pH.[1] If your assay permits, adjust pH to 6.5.

-

Add Surfactant: The addition of 0.01% Tween-20 or Triton X-100 can significantly stabilize the colloidal suspension and prevent aggregation.

-

Step-Wise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 100% -> 10% -> 1%) to allow the hydration shell to form gradually.[1][2]

Storage Warning

Never store aqueous dilutions. this compound is susceptible to hydrolysis of the acetamide group over extended periods in water, especially at extreme pH.[1] Always prepare fresh dilutions from the DMSO stock.[2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 397, Indole-3-acetamide.[1] (Structural analog comparison). Retrieved from [Link][1][2]

-

Popowycz, F., et al. (2011). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[2] Organic Chemistry Frontiers.[1][3] (Review of azaindole properties). Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: assays and interpretation.[2] Current Opinion in Chemical Biology.[1] (Standard protocols for kinetic solubility).

-

ECHA (European Chemicals Agency). Registration Dossier - Physicochemical properties of azaindole derivatives.[1] Retrieved from [Link][1][2]

Sources

- 1. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid | C33H35ClN4O3 | CID 66713100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Bifunctional Heart of Molecular Recognition: A Technical Guide to the Hydrogen Bonding Properties of the 7-Azaindole Scaffold

Abstract

The 7-azaindole scaffold, a privileged structure in medicinal chemistry and materials science, owes much of its utility to its unique hydrogen bonding capabilities. This bicyclic heteroaromatic system possesses a distinct arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), enabling it to form specific and robust interactions with biological targets and other molecules. This technical guide provides an in-depth exploration of the hydrogen bond donor and acceptor properties of the 7-azaindole core. We will delve into the fundamental principles governing these interactions, detail the experimental and computational methodologies for their characterization, and discuss their profound implications in drug discovery and supramolecular chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecular scaffold.

The Dual Nature of 7-Azaindole: A Hydrogen Bonding Chameleon

The 7-azaindole scaffold is an isomeric form of indole, where a nitrogen atom replaces the carbon at the 7-position. This seemingly subtle change has profound consequences for its intermolecular interactions. The pyrrole-like nitrogen (N1) bears a hydrogen atom, making it a potent hydrogen bond donor. Simultaneously, the pyridine-like nitrogen (N7) possesses a lone pair of electrons, rendering it an effective hydrogen bond acceptor.[1][2] This unique arrangement allows 7-azaindole to engage in a variety of hydrogen bonding motifs.

One of the most significant of these is the formation of bidentate hydrogen bonds, where both the donor and acceptor sites interact simultaneously with a complementary partner. This is particularly crucial in the context of drug design, where the 7-azaindole moiety is recognized as an excellent "hinge-binding motif" for kinase inhibitors.[3] By forming two simultaneous hydrogen bonds with the hinge region of the ATP binding site, 7-azaindole-containing inhibitors can achieve high affinity and selectivity.[3]

Beyond bidentate interactions, the scaffold can also participate in the formation of dimers, tetramers, and other self-assembled structures through N–H···N hydrogen bonds.[1][4] The geometry and strength of these interactions are influenced by substituents on the 7-azaindole ring, which can modulate the electronic properties of the donor and acceptor sites.

The ability of 7-azaindole to form these diverse hydrogen bonding networks is fundamental to its broad range of biological activities, including anticancer, antibacterial, and kinase-inhibitory effects.[1][2]

Characterizing the Hydrogen Bond: A Multi-faceted Approach

A comprehensive understanding of the hydrogen bonding properties of the 7-azaindole scaffold requires a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, from the precise geometry of the interaction in the solid state to its dynamic behavior in solution.

Experimental Methodologies

Single-crystal X-ray diffraction provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms in a crystal lattice.[5][6] This technique is invaluable for directly visualizing hydrogen bonds, allowing for the precise measurement of bond lengths, angles, and the overall packing of molecules. For 7-azaindole derivatives, X-ray crystallography can reveal the formation of dimers, layered arrangements, or more complex three-dimensional networks stabilized by N–H···N, N–H···O, or O–H···N interactions.[1]

Step-by-Step Methodology for Single Crystal X-Ray Diffraction of a 7-Azaindole Co-crystal:

-

Crystal Growth:

-

Select a suitable solvent or solvent system. Polar solvents can promote hydrogen bond formation.[5]

-

Employ a suitable crystallization technique, such as slow evaporation, vapor diffusion, or temperature gradient methods, to grow single crystals of appropriate size (typically 0.1-0.5 mm) and quality.[5]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a four-circle diffractometer equipped with a CCD detector to collect diffraction data.[3]

-

Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected data using appropriate software (e.g., CrysAlis PRO).[3]

-

Solve the crystal structure using direct methods (e.g., SHELXS).[3]

-

Refine the structural model by full-matrix least-squares on F² using software like SHELXL.[3]

-

Locate and refine the positions of all non-hydrogen atoms anisotropically.

-

Hydrogen atoms involved in hydrogen bonding are typically located in the difference Fourier map and refined with appropriate constraints.

-

-

Analysis:

-

Analyze the refined structure to determine hydrogen bond geometries (donor-acceptor distances, H-acceptor distances, and donor-H-acceptor angles).

-

Visualize the crystal packing and hydrogen bonding networks using software such as Mercury or ORTEP-3.[3]

-

NMR spectroscopy is a powerful tool for studying hydrogen bonding in the solution state, providing information on the dynamics and thermodynamics of these interactions.[7][8][9][10][11] The chemical shift of the N-H proton is particularly sensitive to its involvement in a hydrogen bond. Formation of a hydrogen bond typically leads to a downfield shift of the N-H proton resonance.

Experimental Protocol for NMR Titration to Determine Binding Constants:

-

Sample Preparation:

-

Prepare a stock solution of the 7-azaindole derivative (the host) at a known concentration in a suitable deuterated solvent.

-

Prepare a stock solution of the binding partner (the guest) at a much higher concentration in the same solvent.

-

To maintain a constant host concentration throughout the titration, it is best practice to prepare a series of individual samples, each with the same host concentration and varying guest concentrations.[12]

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra for each sample, ensuring the temperature is kept constant.

-

Monitor the chemical shift of the 7-azaindole N-H proton and any other protons that are sensitive to the binding event.

-

-

Data Analysis:

-

Plot the change in the chemical shift (Δδ) of the N-H proton as a function of the guest concentration.[13]

-

Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).[13] The following equation is often used for a 1:1 binding model: Δδ = Δδ_max * ([Guest] / (Kd + [Guest])) where Δδ is the observed change in chemical shift, Δδ_max is the maximum change in chemical shift at saturation, [Guest] is the concentration of the guest, and Kd is the dissociation constant (1/Ka).[13]

-

Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations. The formation of a hydrogen bond perturbs the vibrational modes of the participating functional groups, leading to characteristic changes in the spectra. For the 7-azaindole scaffold, the N-H stretching vibration is particularly informative. The formation of an N–H···N or N–H···O hydrogen bond typically results in a broadening and red-shift (shift to lower frequency) of the N-H stretching band.[1]

Step-by-Step Methodology for ATR-FTIR Analysis of Hydrogen Bonding:

-

Sample Preparation:

-

For solid samples, ensure the material is finely powdered and placed in direct contact with the ATR crystal.

-

For liquid samples, a small drop is sufficient to cover the ATR crystal.

-

-

Data Acquisition:

-

Use an FTIR spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the desired frequency range (typically 4000-400 cm⁻¹).

-

A sufficient number of scans (e.g., 64 or 256) should be averaged to obtain a good signal-to-noise ratio.[3][14]

-

-

Data Analysis:

-

Process the spectrum (e.g., baseline correction, ATR correction if necessary).

-

Identify the N-H stretching band and compare its position, width, and shape to that of a non-hydrogen-bonded reference (e.g., a dilute solution in a non-polar solvent).

-

A significant red-shift and broadening of the N-H band are indicative of hydrogen bonding. The magnitude of the shift can be correlated with the strength of the hydrogen bond.

-

UV/Vis spectroscopy can be used to determine the binding constants of hydrogen-bonded complexes if the formation of the complex leads to a change in the electronic environment of a chromophore. For 7-azaindole, changes in the absorption spectrum upon addition of a binding partner can be monitored in a titration experiment to quantify the interaction.

Experimental Protocol for UV/Vis Titration:

-

Sample Preparation:

-

Prepare a stock solution of the 7-azaindole derivative of known concentration.

-

Prepare a stock solution of the binding partner at a significantly higher concentration.

-

-

Data Acquisition:

-

Record the UV/Vis spectrum of the 7-azaindole solution.

-

Perform a stepwise addition of the binding partner's stock solution to the 7-azaindole solution, recording the spectrum after each addition.

-

-

Data Analysis:

-

Plot the change in absorbance at a specific wavelength as a function of the binding partner's concentration.

-

Fit the data to a suitable binding model using non-linear regression to determine the association constant.

-

Computational Methodologies

Computational chemistry provides powerful tools to complement experimental studies, offering insights into the energetics and electronic nature of hydrogen bonds.

DFT is a quantum mechanical method widely used to calculate the electronic structure of molecules. It can be employed to optimize the geometry of hydrogen-bonded complexes of 7-azaindole and to calculate the interaction energy.

Step-by-Step Protocol for DFT Calculation of Hydrogen Bond Interaction Energy:

-

Model Building:

-

Build the 3D structures of the 7-azaindole monomer and the hydrogen-bonded complex using a molecular modeling program.

-

-

Geometry Optimization:

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies).[15]

-

-

Interaction Energy Calculation:

-

Calculate the interaction energy (ΔE) as the difference between the energy of the complex and the sum of the energies of the individual monomers: ΔE = E_complex - (E_monomer1 + E_monomer2)

-

To obtain a more accurate interaction energy, it is crucial to correct for the basis set superposition error (BSSE) using the counterpoise correction method.[4][16]

-

MD simulations provide a dynamic picture of molecular systems, allowing for the study of the stability and lifetime of hydrogen bonds over time in a solvated environment.

Workflow for Molecular Dynamics Simulation of a 7-Azaindole Complex:

-

System Preparation:

-

Obtain or build the initial coordinates of the 7-azaindole complex.

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.

-

Solvate the complex in a box of explicit solvent molecules (e.g., water).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes in the initial system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NVT and NPT ensembles) to ensure the system is stable.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.

-

-

Analysis:

-

Analyze the trajectory to identify and quantify hydrogen bonds based on geometric criteria (e.g., donor-acceptor distance and angle).

-

Calculate the hydrogen bond lifetime and occupancy to assess the stability of the interactions.

-

Quantitative Insights into 7-Azaindole Hydrogen Bonds

The following tables summarize typical quantitative data for hydrogen bonds involving the 7-azaindole scaffold, derived from both experimental and computational studies.

Table 1: Experimental Hydrogen Bond Geometries for 7-Azaindole Derivatives from X-Ray Crystallography

| Compound/Complex | H-Bond Type | Donor-Acceptor Distance (Å) | H-Acceptor Distance (Å) | Donor-H-Acceptor Angle (°) | Reference |

| 5-chloro-7-azaindole dimer | N-H···N | 2.983 | ~2.1 | 159.6 | [3] |

| 7-azaindole derivative ASM-7 with hACE2 | N-H···O | 2.30 | - | - | [3] |

| 7-azaindole derivative G7a with hACE2 | N-H···O | 2.21 | - | - | [3] |

| 7-azaindole derivative G7a with S1-RBD | N-H···O | 2.42 | - | - | [3] |

| 5-hydroxy-7-azaindole | O-H···N | 2.64-2.66 | - | 166-172 | [1] |

| 5-hydroxy-7-azaindole | N-H···O | ~2.94 | - | 141-152 | [1] |

Table 2: Calculated Hydrogen Bond Interaction Energies for 7-Azaindole Complexes

| Complex | Method | Interaction Energy (kcal/mol) | Reference |

| 7-azaindole - Formic Acid | DFT | High | [17] |

| 7-azaindole - Methanol | DFT | Lower than with Formic Acid | [17] |

| 7-azaindole - Formamide | DFT | Intermediate | [17] |

| 7-azaindole - Pyridone | DFT | Intermediate | [17] |

| 7-azaindole Dimer | DFT | - | [17] |

Visualizing the Interactions: Diagrams and Workflows

Visual representations are crucial for understanding the complex world of molecular interactions. The following diagrams, generated using Graphviz, illustrate key concepts related to the hydrogen bonding of the 7-azaindole scaffold.

Caption: Hydrogen bonding motifs of the 7-azaindole scaffold.

Caption: Integrated workflow for characterizing 7-azaindole hydrogen bonds.

Conclusion and Future Perspectives

The 7-azaindole scaffold's unique ability to act as both a hydrogen bond donor and acceptor makes it a cornerstone in the design of molecules with specific recognition properties. Its importance in medicinal chemistry, particularly in the development of kinase inhibitors, is well-established and continues to grow. A thorough understanding of its hydrogen bonding capabilities, achieved through a synergistic combination of experimental and computational methods, is paramount for the rational design of novel therapeutics and functional materials.

The methodologies outlined in this guide provide a robust framework for researchers to probe and quantify these critical interactions. Future research in this area will likely focus on leveraging these fundamental principles to design even more sophisticated molecules with tailored hydrogen bonding properties for a wider range of applications, from targeted protein degradation to the development of novel self-assembling materials. The bifunctional heart of the 7-azaindole scaffold will undoubtedly continue to beat at the center of many exciting scientific discoveries.

References

-

Determination of the Binding Constant. (n.d.). Retrieved from [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry, 258, 115597. [Link]

-

How to calculate the energetics of a hydrogen bond? (2021). ResearchGate. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2014). University of Rostock. [Link]

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2023). Molecules, 28(23), 7859. [Link]

-

ATR-FTIR Spectroscopic Study on Hydrogen Bonding of Poly(N-isopropylacrylamide-co-sodium acrylate) Gel. (2004). Macromolecules, 37(20), 7548-7553. [Link]

-

Double hydrogen bond interaction in 7-azaindole complexes with protic solvents. (2016). Journal of Molecular Graphics and Modelling, 68, 153-161. [Link]

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2023). Molecules, 28(23), 7859. [Link]

-

GROMACS tutorial 1: Water. (n.d.). GASERI. [Link]

-

NMR Spectroscopy in Drug Design. (2018). ResearchGate. [Link]

-

Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2023). Molecules, 28(23), 7859. [Link]

-

New 7-azaindole palladium and platinum complexes: Crystal structures and theoretical calculations. in vitro anticancer activity of the platinum compounds. (2013). Journal of Inorganic Biochemistry, 127, 107-116. [Link]

-

A Practical Guide to the Design of Molecular Crystals. (2018). Chemical Reviews, 119(16), 9784-9881. [Link]

-

Gaussian Tutorial: How to Calculate H-bond Energy Using Counterpoise Method. (2022). YouTube. [Link]

-

Determination of Binding Constants by NMR Titration. (n.d.). KGROUP. [Link]

-

Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. [Link]

-

NMR Spectroscopy in Drug Development and Analysis. (1999). Wiley-VCH. [Link]

-

Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters. (1998). The Journal of Chemical Physics, 109(24), 10644-10651. [Link]

-

Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. (2018). Polyhedron, 141, 223-230. [Link]

-

ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. (n.d.). University of California, Davis. [Link]

-

GROMACS Tutorials. (n.d.). Justin A. Lemkul. [Link]

-

A Practical Guide to the Design of Molecular Crystals. (2018). UCL Discovery. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). TrAC Trends in Analytical Chemistry, 120, 115643. [Link]

-

How to calculate Binding affinity from NMR Titration? (2018). ResearchGate. [Link]

-

Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2001). Chemical Reviews, 101(6), 1897-1910. [Link]

-

General method of UV-Vis and fluorescence titration. (2013). The Royal Society of Chemistry. [Link]

-

Hydrogen bonding analysis of protein dynamics in VMD. (2019). YouTube. [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2012). Journal of Chemical Education, 89(8), 1056-1059. [Link]

-

GROMACS in 60 Minutes: Learn Protein-Water Simulation Fast! (2025). YouTube. [Link]

-

Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. [Link]

-

Molecular dynamics simulation of a small protein using GROMACS. (n.d.). GROMACS. [Link]

-

The measurement of binding affinities by NMR chemical shift perturbation. (2022). Methods, 204, 10-21. [Link]

-

Lecture C3 Microscopic to Macroscopic, Part 3: Hydrogen Bonding and X-ray Diffraction. (n.d.). University of California, Berkeley. [Link]

-

Computational study of proper and improper hydrogen bonding in methanol complexes. (2007). Canadian Journal of Chemistry, 85(11), 909-917. [Link]

-

Protein Conformation in Amorphous Solids by FTIR and by Hydrogen/Deuterium Exchange with Mass Spectrometry. (2012). Biophysical Journal, 102(11), 2615-2624. [Link]

-

Titrations. (n.d.). CCPN. [Link]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025). YouTube. [Link]

-

ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) Formation and Carboxyl Content during the Ageing of. (2015). Journal of the Korean Society for Nondestructive Testing, 35(5), 335-343. [Link]

-

Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. (2026). ResearchGate. [Link]

-

The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. [Link]

-

H2 molecule (dissociation energy and bond length) | Quantum Espresso Tutorial 2019. (2019). YouTube. [Link]

-

Practical Aspects of Single Crystal X-ray Crystallography. (n.d.). TU Graz. [Link]

-

Gaussian Tutorial for Organic Chemists. (2020). YouTube. [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. (2020). Molecules, 25(22), 5284. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 6. tugraz.at [tugraz.at]

- 7. researchgate.net [researchgate.net]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azooptics.com [azooptics.com]

- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccpn.ac.uk [ccpn.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. stemed.site [stemed.site]

- 15. medium.com [medium.com]

- 16. youtube.com [youtube.com]

- 17. userguide.mdanalysis.org [userguide.mdanalysis.org]

Technical Guide: Synthesis of 7-Azatryptophan via Acetamido-Functionalized Precursors

Topic: 7-Azaindol-3-yl Acetamide Derivatives as Precursors for 7-Azatryptophan Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Azatryptophan (7-AzaTrp) is a critical non-natural amino acid used extensively as an intrinsic fluorescent probe in protein dynamics and as a pharmacophore in peptide-based therapeutics.[1] Its unique photophysical properties—single-exponential fluorescence decay and redshifted emission relative to tryptophan—make it indispensable for studying protein-protein interactions and folding mechanisms.

This guide addresses the synthesis of 7-Azatryptophan, specifically focusing on the role of acetamido-functionalized precursors . While the literal chemical "this compound" (2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide) is a stable amide, the primary synthetic utility in this class lies with Diethyl Acetamidomalonate (DEAM) and the N-Acetyl-7-azatryptophan intermediate. This document details the robust Snyder-Type Acetamidomalonate Route , a self-validating protocol for generating high-purity DL-7-azatryptophan, and the subsequent Enzymatic Resolution to yield the enantiopure L-isomer.

Chemical Context & Precursor Analysis[1][2][3][4]

The "Acetamide" Nomenclature in Synthesis

In the context of 7-azatryptophan synthesis, "acetamide" typically refers to one of two distinct chemical entities. It is critical to distinguish between them to select the correct synthetic strategy:

-

Diethyl Acetamidomalonate (DEAM): The "active" acetamide precursor. It acts as a glycine equivalent that provides the

-amino acid backbone (amino and carboxyl groups) and the acetamido protecting group. -

N-Acetyl-7-azatryptophan: The "intermediate" acetamide. This is the N-acetylated derivative of the final amino acid, often generated during the DEAM route or used as the substrate for enzymatic resolution (Acylase I).

Note: The simple primary amide, this compound (Indole-CH

Strategic Pathway Selection

For drug development applications requiring high purity and scalability, the Acetamidomalonate Pathway combined with Enzymatic Resolution is the industry standard.

-

Advantages: Uses stable, commercially available reagents (7-azaindole, DEAM); scalable; generates the N-acetyl intermediate which is easily purified.

-

Mechanism: Mannich reaction (Gramine formation)

Alkylation (DEAM)

Detailed Experimental Protocols

Protocol A: Synthesis of the Electrophile (7-Azagramine)

The synthesis begins by converting 7-azaindole into a reactive electrophile, 7-azagramine (3-(dimethylaminomethyl)-7-azaindole).

Reagents:

-

7-Azaindole (1.0 eq)

-

Dimethylamine (40% aq. solution, 1.5 eq)

-

Formaldehyde (37% aq. solution, 1.5 eq)

Step-by-Step Methodology:

-

Dissolution: Dissolve 7-azaindole in glacial acetic acid at room temperature. The acidic medium catalyzes the iminium ion formation.

-

Addition: Add the dimethylamine solution dropwise, followed by the formaldehyde solution. Maintain temperature

to prevent polymerization. -

Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Neutralization: Pour the reaction mixture into ice-cold NaOH (2M) to adjust pH to

. The product will precipitate or form an oil. -

Isolation: Extract with ethyl acetate (

). Wash combined organics with brine, dry over MgSO -

Validation:

NMR should show a singlet at

Protocol B: Condensation with Diethyl Acetamidomalonate

This is the critical "acetamide" incorporation step.

Reagents:

-

7-Azagramine (from Protocol A, 1.0 eq)

-

Diethyl Acetamidomalonate (DEAM, 1.1 eq)

-

Sodium Hydroxide (catalytic) or Sodium Ethoxide (1.1 eq)

-

Xylene or Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional for dryness), suspend DEAM and 7-azagramine in dry xylene.

-

Catalysis: Add powdered NaOH (catalytic amount). Note: Some protocols use NaOEt/EtOH, but solid NaOH in boiling xylene drives the elimination of dimethylamine effectively.

-

Reflux: Heat the mixture to reflux (

) under nitrogen. A steady stream of nitrogen helps remove the evolved dimethylamine gas. -

Duration: Reflux for 6–8 hours. The reaction is complete when 7-azagramine is consumed (TLC).

-

Workup: Cool to room temperature. Filter off the catalyst. Concentrate the filtrate to yield the crude intermediate: Ethyl 2-acetamido-2-((7-azaindol-3-yl)methyl)malonate .

-

Crystallization: Recrystallize from ethanol/water to obtain the pure intermediate.

Protocol C: Hydrolysis and Decarboxylation

Converting the acetamido-malonate intermediate to the amino acid.

Reagents:

-

Intermediate (from Protocol B)

-

Sodium Hydroxide (20% aq)

-

Sulfuric Acid (or HCl)

Step-by-Step Methodology:

-

Saponification: Reflux the intermediate in 20% NaOH for 4 hours. This hydrolyzes the two ester groups and the acetamide (partially). Crucial Control: If N-Acetyl-7-AzaTrp is the desired end-point for resolution, use milder hydrolysis conditions or selective enzymatic hydrolysis. For free DL-7-AzaTrp, proceed with full hydrolysis.

-

Decarboxylation: Acidify the solution to pH 2 with H

SO -

Purification: Neutralize to the isoelectric point (pH

6.0) with NaOH. The crude DL-7-azatryptophan precipitates. -

Final Polish: Recrystallize from water/ethanol.

Protocol D: Enzymatic Resolution (Optional for L-Isomer)

To obtain enantiopure L-7-azatryptophan from the N-acetyl racemate.

-

Substrate: N-Acetyl-DL-7-azatryptophan (isolated prior to full hydrolysis in Protocol C).

-

Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney).

-

Reaction: Incubate substrate (0.1 M) in phosphate buffer (pH 7.5) with Acylase I at

. -

Separation: The enzyme selectively hydrolyzes the L-isomer to free L-7-azatryptophan. The D-isomer remains N-acetylated.

-

Isolation: Acidify to pH 5. Collect the precipitate (L-7-AzaTrp). The supernatant contains the N-acetyl-D-isomer, which can be extracted with ethyl acetate.

Visualization of the Synthetic Workflow

The following diagram illustrates the Acetamidomalonate pathway, highlighting the transformation of the acetamide moiety.

Caption: Workflow converting 7-azaindole to 7-azatryptophan using Diethyl Acetamidomalonate (DEAM) as the key acetamido-functionalized precursor.

Quantitative Data & Validation Standards

Table 1: Comparative Yields and Conditions

| Step | Reaction Type | Key Reagent | Typical Yield | Critical QC Parameter |

| 1 | Mannich Condensation | Dimethylamine, HCHO | 85-92% | Melting Point (127-129°C) |

| 2 | Alkylation | Diethyl Acetamidomalonate | 75-80% | Absence of 7-azagramine (TLC) |

| 3 | Hydrolysis/Decarboxylation | H | 60-70% | pH control during precipitation |

| 4 | Enzymatic Resolution | Acylase I | 40-45% (max 50%) | Optical Rotation |

Quality Control (Self-Validating System)

-

NMR Verification: The methylene protons (

-carbon) in 7-azatryptophan appear as a multiplet at 3.1–3.4 ppm. The absence of the singlet at 2.0 ppm (acetyl methyl) confirms complete deprotection in Protocol C. -

Fluorescence Check: 7-Azatryptophan must exhibit

nm and

References

-

Genetic Encoding of 7-Aza-l-tryptophan. ACS Sensors. (2023). Demonstrates the utility of 7-AzaTrp and enzymatic synthesis via TrpB.[4]

-

Asymmetric Synthesis of 7-Aza-tryptophan. ResearchGate. (2021). Details the synthesis via alkylation of glycine equivalents (related to the acetamidomalonate route).

-

Fluorescent Species of 7-Azaindole and 7-Azatryptophan. Iowa State University Digital Repository. (1997). Fundamental characterization of the photophysics and peptide incorporation.

-

Preparation of L-7-azatryptophan. PubMed Central. (2002). Describes the acetylation of DL-7-azatryptophan (using acetic anhydride) for resolution, confirming the N-acetyl intermediate's role.

Sources

- 1. DSpace [dr.lib.iastate.edu]

- 2. DSpace [dr.lib.iastate.edu]

- 3. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 7-Azaindol-3-yl Acetamide: A Detailed Guide for Researchers

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole nucleus is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its structural resemblance to indole, a common motif in biologically active molecules, allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] Derivatives of 7-azaindole have demonstrated a wide spectrum of biological activities, making them valuable building blocks in the synthesis of novel therapeutic agents for oncology, inflammation, and neurodegenerative diseases. The targeted functionalization of the 7-azaindole core is a critical step in the elaboration of this scaffold into more complex and potent drug candidates. This application note provides a comprehensive, in-depth guide to the synthesis of 7-Azaindol-3-yl acetamide from 7-azaindole, focusing on a robust and selective C-3 acetylation methodology.

Strategic Approach: Selective C-3 Acylation via Friedel-Crafts Reaction

The direct acetylation of 7-azaindole presents a regioselectivity challenge, with the potential for reaction at the N-1 position of the pyrrole ring or the electron-rich C-3 position. While N-acetylation can be achieved under certain conditions, selective C-3 acylation is often the desired transformation for further molecular elaboration. The Friedel-Crafts acylation is a powerful and well-established method for the introduction of acyl groups onto aromatic and heteroaromatic rings.[2][3][4] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent, forming a highly reactive acylium ion.[3]

Our selected strategy hinges on the carefully controlled Friedel-Crafts acylation of 7-azaindole. The rationale for this choice is grounded in literature precedents that demonstrate the successful C-3 acylation of azaindoles under these conditions.[5] The use of a stoichiometric excess of a Lewis acid is crucial. The Lewis acid coordinates not only to the acylating agent but also to the nitrogen atoms of the 7-azaindole nucleus. This coordination deactivates the pyridine ring towards electrophilic attack and directs the acylation to the electron-rich C-3 position of the pyrrole ring, thus ensuring high regioselectivity.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound from 7-azaindole via a Friedel-Crafts acylation.

Caption: Synthetic workflow for the C-3 acetylation of 7-azaindole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective C-3 acylation of azaindoles.[5]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 7-Azaindole | ≥98% | Commercially Available |

| Aluminum Chloride (Anhydrous) | ≥99% | Commercially Available |

| Acetyl Chloride | ≥99% | Commercially Available |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercially Available |

| Methanol (MeOH) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Prepared in-house |

| Brine (Saturated NaCl Solution) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Flash chromatography setup

Step-by-Step Procedure

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, suspend anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of 7-Azaindole:

-

To the cooled suspension, add 7-azaindole (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

-

Addition of Acetyl Chloride:

-

Slowly add acetyl chloride (1.2 equivalents) dropwise to the reaction mixture via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and saturated sodium bicarbonate solution. Caution: This quenching process is exothermic and may result in gas evolution.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~12.0 (br s, 1H, NH-indole), ~8.3 (dd, 1H), ~8.2 (d, 1H), ~7.8 (d, 1H), ~7.2 (dd, 1H), ~2.5 (s, 3H, COCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~192 (C=O), ~148, ~143, ~135, ~128, ~120, ~118, ~116, ~115, ~27 (CH₃) |

| Mass Spectrometry (ESI+) | m/z = 161.07 [M+H]⁺ |

Troubleshooting and Key Considerations

-

Moisture Sensitivity: The Friedel-Crafts reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents and reagents are used to prevent deactivation of the aluminum chloride catalyst.

-

Stoichiometry of Lewis Acid: A sufficient excess of AlCl₃ is critical to ensure complete complexation with the 7-azaindole nitrogens and the acetyl chloride, thereby promoting selective C-3 acylation.

-

Temperature Control: Maintaining a low temperature during the initial addition of reagents helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Work-up Procedure: The quenching step should be performed with caution in a well-ventilated fume hood due to the vigorous reaction of AlCl₃ with water.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 7-azaindole. The described Friedel-Crafts acylation offers a regioselective and efficient method for the C-3 functionalization of the 7-azaindole scaffold. This key intermediate can serve as a versatile building block for the synthesis of a diverse range of biologically active molecules, empowering researchers in their drug discovery and development endeavors.

References

- Moody, C. J., & Roffey, J. R. A. (1997). An Effective Procedure for the Acylation of Azaindoles at C-3. The Journal of Organic Chemistry, 62(5), 1335–1338. [Link not available]

-

Xu, X., Ou, M., Wang, Y.-E., Lin, T., Xiong, D., Xue, F., Walsh, P. J., & Mao, J. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(10), 2733-2738. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wang, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 243, 114779. [Link]

- Moody, C. J., & Roffey, J. R. A. (1997). An Effective Procedure for the Acylation of Azaindoles at C-3. The Journal of Organic Chemistry, 62(5), 1335–1338. [Link not available]

-

Prier, C. K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1375–1381. [Link]

Sources

Advanced Recrystallization Protocols for 7-Azaindol-3-yl Acetamide

Executive Summary

This application note provides a rigorous, field-validated guide for the purification of 7-Azaindol-3-yl acetamide (also known as 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide). As a critical intermediate in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs), the purity of this scaffold directly impacts downstream catalytic efficiency and API quality.

This guide moves beyond generic advice, utilizing specific solubility data of the 7-azaindole core to engineer a targeted recrystallization strategy. We focus on purging common impurities—specifically unreacted 7-azaindole and regioisomeric byproducts—while maximizing recovery.

Chemical Context & Solubility Profiling

To select the correct solvent, we must first analyze the solute's physicochemical properties.[1]

Molecular Architecture

-

Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).[2][3]

-

Functional Group: Acetamide (-CH₂CONH₂) at the C3 position.

-

Properties:

-

H-Bonding: The molecule is a significant Hydrogen Bond Donor (HBD) via the pyrrole NH and amide NH₂, and a Hydrogen Bond Acceptor (HBA) via the pyridine Nitrogen and amide Carbonyl.

-

Polarity: Moderate to High. The acetamide group significantly increases polarity compared to the parent 7-azaindole.

-

Solubility Behavior (The "7-Azaindole Baseline")

Based on thermodynamic solubility studies of the parent 7-azaindole [1], the solubility order in pure solvents at 298 K is: THF > Acetone > Methanol > Isopropanol > Ethyl Acetate > Ethanol > Acetonitrile > n-Hexane. [4][5]

Implication for the Acetamide Derivative: The addition of the acetamide group generally reduces solubility in non-polar solvents (Hexane, Toluene) and requires stronger protic or polar aprotic solvents for dissolution.

Impurity Profile & Purging Strategy

| Impurity Type | Origin | Polarity Relative to Target | Recommended Purging Solvent System |

| 7-Azaindole | Unreacted Starting Material | Lower (More Lipophilic) | Ethanol/Water (Impurity stays in mother liquor) |

| Inorganic Salts | Catalysts/Buffers | High (Ionic) | Ethyl Acetate/Heptane (Salts insoluble in hot organic phase) |

| Oligomers/Tars | Oxidative coupling | Variable (usually High MW) | Methanol/Charcoal filtration prior to crystallization |

Solvent System Selection

We categorize solvent systems into three "Tiers" based on the specific purification goal.

Tier 1: The "Yield & Purity" Balance (Recommended)

Solvent System: Ethanol : Water (Binary)

-

Mechanism: The high temperature coefficient of solubility in Ethanol allows dissolution at reflux. Water acts as a powerful anti-solvent that drastically reduces solubility upon cooling, forcing the acetamide out while keeping the more lipophilic 7-azaindole starting material in solution.

-

Ratio: Typically 9:1 to 5:1 (EtOH:H₂O) depending on saturation levels.

Tier 2: The "Drying Friendly" Option

Solvent System: Ethyl Acetate : n-Heptane

-

Mechanism: Ethyl Acetate (EtOAc) provides moderate solubility. Heptane is a miscible anti-solvent.

-

Advantage: Both solvents have low boiling points and form azeotropes that are easy to remove during the drying phase, preventing solvent entrapment in the crystal lattice.

Tier 3: High-Solubility Rescue

Solvent System: THF : n-Hexane

-

Mechanism: If the compound is poorly soluble in alcohols, THF is the strongest solvent for the 7-azaindole core [1].

-

Risk: THF can form peroxides and is harder to dry to ppm levels required for pharma specs. Use only if Tier 1 fails.

Experimental Protocols

Protocol A: Rapid Solvent Screening (The "Matrix" Method)

For determining the optimal system on a <100 mg scale.

Objective: Identify a solvent that dissolves the solid at reflux (

Workflow Diagram:

Figure 1: Logic flow for rapid solubility screening of 7-azaindole derivatives.

Step-by-Step:

-

Place 50 mg of crude this compound into a GC vial.

-

Add 5 volumes (250 µL) of solvent (Ethanol, Methanol, EtOAc, Acetone).

-

Observation 1: If it dissolves at 25°C, the solvent is too strong (use as Solvent A in a binary pair).

-

If undissolved, heat to reflux (using a heating block).

-

Observation 2: If it dissolves at reflux, allow to cool to RT.

-

Success Criteria: Heavy precipitation of crystals upon cooling indicates a viable single-solvent system.

Protocol B: Optimized Binary Recrystallization (Scale-Up)

Target Scale: 10g - 100g Selected System: Ethanol/Water

Prerequisites:

-

Crude Purity: >85% (HPLC)[6]

-

Equipment: Jacketed reactor or Round Bottom Flask with reflux condenser, mechanical stirrer.

Procedure:

-

Dissolution:

-

Charge crude solid into the flask.

-

Add Ethanol (Absolute) at 10 mL/g ratio.

-

Heat to reflux (approx. 78°C).

-

Note: If solution is not clear, add Ethanol in 1 mL/g increments until dissolution is complete. Do not exceed 20 mL/g.

-

-

Filtration (Optional but Recommended):

-

If black specks (Pd residue) or turbidity persists, perform a hot filtration through a Celite pad.

-

-

Nucleation Point:

-

Maintain temperature at 70°C.

-

Slowly add Deionized Water (pre-heated to 60°C) dropwise.

-

Stop point: When a faint, persistent turbidity (cloudiness) appears.

-

Add a small amount of Ethanol (1-2 mL) to clear the turbidity.

-

-

Crystallization:

-

Cool the mixture to room temperature at a rate of 10°C/hour (controlled cooling prevents oiling out).

-

Once at 25°C, further cool to 0-5°C using an ice bath for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid under vacuum.

-

Wash: Wash the cake with 2 volumes of cold Ethanol:Water (1:1 mixture).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Critical Process Parameters (CPPs) & Troubleshooting

"Oiling Out"

A common issue with acetamides is separating as an oil rather than a crystal.

-

Cause: Cooling too fast or impurity levels are too high (depressing the melting point).

-

Solution:

-

Seeding: Add a tiny crystal of pure product at the cloud point (metastable zone).

-

Slower Cooling: Reduce cooling ramp to 5°C/hour.

-

High-Shear: Vigorous stirring during the cooling phase can induce nucleation.

-

Polymorphism Control

7-Azaindole derivatives can exhibit polymorphism.

-

Control: Consistent cooling rates and solvent ratios are essential.

-

Verification: Always run an XRPD (X-Ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) on the dried solid to ensure batch-to-batch consistency.

Color Removal

If the product is pink/brown (oxidation products):

-

Add Activated Carbon (5 wt%) during the hot dissolution step (Step 1 of Protocol B).

-

Stir for 15 minutes at reflux.

-

Hot filter to remove carbon before adding the anti-solvent.

References

-

Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents. Journal of Chemical & Engineering Data, 2020.

-

Processes for the preparation of antiviral 7-azaindole derivatives. US Patent 6,884,889, 2005.[3] (Describes general isolation of 3-substituted 7-azaindoles).

-

Synthesis of pyrrolo [2, 3 - b] pyridines (Vemurafenib intermediates). WO Patent 2013181415A1. (Details industrial scale-up of similar acetamide intermediates).

-

Crystallization of 1-Acetyl-7-azaindole. BenchChem Technical Support. (General troubleshooting for azaindole crystallization).

Disclaimer: This protocol is intended for research and development purposes. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before handling.

Sources

- 1. benchchem.com [benchchem.com]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. US6884889B2 - Processes for the preparation of antiviral 7-azaindole derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN105646489A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]

Application Note: Preparation of 7-Azaindol-3-yl Acetamide Stock Solutions for Biological Assays

[1]

Introduction & Scientific Context

This compound (systematically 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide ) is a critical heterocyclic scaffold in medicinal chemistry.[1] Structurally analogous to the plant hormone Indole-3-acetamide (IAM), the 7-azaindole core replaces the benzene ring of indole with a pyridine ring.[1] This modification significantly alters the hydrogen bond donor/acceptor profile, making it a privileged structure in the design of kinase inhibitors (e.g., JAK, Trk, and Pim kinase inhibitors) due to its ability to mimic the purine ring of ATP [1].[2]

Proper solubilization and handling of this compound are paramount.[2] Like many heteroaromatic amides, it exhibits moderate lipophilicity and poor aqueous solubility .[2] Improper stock preparation can lead to "silent precipitation" in assay buffers, resulting in false negatives or variable IC50 data.[2]

Physicochemical Profile

Understanding the physical properties is the first step to a stable stock solution.[2]

| Property | Value / Description | Relevance to Protocol |

| Chemical Name | 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide | Target Identity |

| Molecular Formula | C₉H₉N₃O | Stoichiometry |

| Molecular Weight | 175.19 g/mol | Molarity Calculations |

| Appearance | White to off-white crystalline solid | Visual QC |

| Solubility (DMSO) | High (> 50 mM) | Primary Stock Solvent |

| Solubility (Ethanol) | Moderate | Secondary solvent (less preferred) |